molecular formula C18H16N4O4S2 B4938842 4-Acetamido-N-{4-[(1,3-thiazol-2-YL)sulfamoyl]phenyl}benzamide

4-Acetamido-N-{4-[(1,3-thiazol-2-YL)sulfamoyl]phenyl}benzamide

Cat. No.: B4938842
M. Wt: 416.5 g/mol
InChI Key: RPUYHWIQLFRTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamido-N-{4-[(1,3-thiazol-2-YL)sulfamoyl]phenyl}benzamide is a sulfonamide derivative featuring a benzamide core substituted with an acetamido group at the 4-position. The phenyl ring is further functionalized with a sulfamoyl linkage to a 1,3-thiazol-2-yl group. This structure is characteristic of compounds designed for biological activity, particularly targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

4-acetamido-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S2/c1-12(23)20-14-4-2-13(3-5-14)17(24)21-15-6-8-16(9-7-15)28(25,26)22-18-19-10-11-27-18/h2-11H,1H3,(H,19,22)(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUYHWIQLFRTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-N-{4-[(1,3-thiazol-2-YL)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides under basic conditions.

    Benzamide Formation: The final step involves coupling the sulfonamide-thiazole intermediate with 4-acetamidobenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-N-{4-[(1,3-thiazol-2-YL)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and thiazole ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of nitro groups results in amines.

Scientific Research Applications

4-Acetamido-N-{4-[(1,3-thiazol-2-YL)sulfamoyl]phenyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 4-Acetamido-N-{4-[(1,3-thiazol-2-YL)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The thiazole ring can interact with DNA or proteins, disrupting their function and leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The benzamide moiety is a common scaffold among analogs, with modifications influencing physicochemical and biological properties:

Compound Name Substituent on Benzamide Melting Point (°C) Molecular Weight (g/mol) Key Features
4-Acetamido-N-{4-[(1,3-thiazol-2-YL)sulfamoyl]phenyl}benzamide (Target) 4-Acetamido Not reported Not reported Acetamido group enhances hydrogen bonding potential
2-Fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide 2-Fluoro Not reported 391.41 Fluorine substitution may improve metabolic stability and lipophilicity
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) 4-Fluoro 236–237 408.40 Chiral center and oxotetrahydrofuran group enhance stereospecific binding
4-tert-Butyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide 4-tert-Butyl Not reported 429.51 Bulky tert-butyl group increases hydrophobicity, potentially enhancing membrane permeability

Key Observations :

  • Electron-withdrawing groups (e.g., fluoro) improve stability and influence dipole interactions.
  • Acetamido and tert-butyl substituents modulate solubility and binding specificity.

Modifications in the Sulfamoyl Linkage and Heterocyclic Moieties

Variations in the sulfamoyl-connected heterocycles significantly alter biological activity:

Compound Name Heterocycle/Modification Biological Relevance
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (1b) 5-methyl-1,2-oxazol-3-yl Oxazole ring may reduce steric hindrance compared to thiazole, altering target affinity
N-[4-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide (F5254-0161) Trifluoromethylphenyl-piperazine extension Enhanced binding stability with CIITA-I (ΔG = −6.41 kcal/mol) via hydrophobic interactions
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Methyl-phenyl sulfamoyl Increased steric bulk may limit enzyme active site access compared to unmodified sulfamoyl

Key Observations :

  • Thiazole vs. oxazole : Thiazole’s sulfur atom enhances π-π stacking and hydrogen bonding .
  • Extended side chains (e.g., piperazine in F5254-0161) improve target engagement through additional interaction sites .

Key Observations :

  • CIITA-I modulators : High glide scores correlate with stable hydrogen bonds (e.g., ZINC5154833 interacts with GLY423 and ARG548 ).
  • Antiviral activity : Thiazole-hydrazone hybrids (e.g., EMAC2060) show promise in inhibiting HIV-1 reverse transcriptase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.